(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid
Overview
Description
(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various complex molecules.
Mechanism of Action
Target of Action
It is known to be used as a reactant in the synthesis of various compounds via the suzuki-miyaura coupling reaction .
Mode of Action
The (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid interacts with its targets through the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The process involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation, where the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
The this compound is involved in the Suzuki-Miyaura coupling reaction, which is a key step in the synthesis of various organic compounds . This reaction is part of larger biochemical pathways involved in the synthesis of aryl- and hetarylfurocoumarins, Et canthinone-3-carboxylates, and xanthines .
Result of Action
The this compound, as a reactant in the Suzuki-Miyaura coupling reaction, contributes to the formation of various organic compounds . The specific molecular and cellular effects of these compounds would depend on their structure and function.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups .
Biochemical Analysis
Biochemical Properties
(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . It interacts with enzymes such as palladium-catalyzed Suzuki-Miyaura coupling enzymes, which facilitate the formation of carbon-carbon bonds. This compound also interacts with proteins and other biomolecules, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular function. Additionally, this compound can impact cell proliferation and apoptosis, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of fatty acids and cholesterol . These interactions influence the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the precise mechanisms of action and potential therapeutic applications of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with 2-bromomethylphenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient and scalable production of this compound.
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used catalysts.
Bases: Potassium carbonate or sodium hydroxide are frequently used bases.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents.
Major Products: The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: In organic chemistry, (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is used as a building block for the synthesis of complex molecules. Its ability to participate in cross-coupling reactions makes it invaluable for constructing aromatic systems.
Biology and Medicine: This compound is used in the development of biologically active molecules, including potential drug candidates. Its derivatives have shown promise in various therapeutic areas, such as oncology and infectious diseases.
Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of high-performance materials highlights its industrial significance.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
2-Chloro-5-(trifluoromethyl)phenylboronic Acid: A related compound with similar reactivity but different substitution patterns.
Uniqueness: (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
[2-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BClF3O3/c16-12-6-5-10(14(17,18)19)7-13(12)22-8-9-3-1-2-4-11(9)15(20)21/h1-7,20-21H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZSKCIEUYUZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=C(C=CC(=C2)C(F)(F)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584655 | |
Record name | (2-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-11-9 | |
Record name | (2-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 849062-11-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.